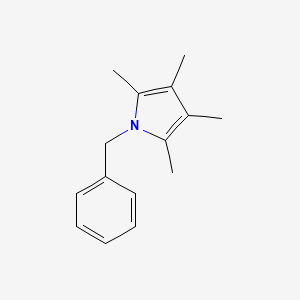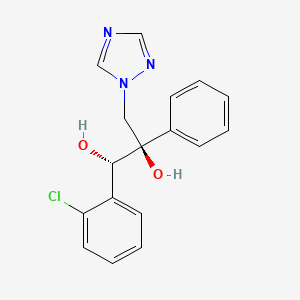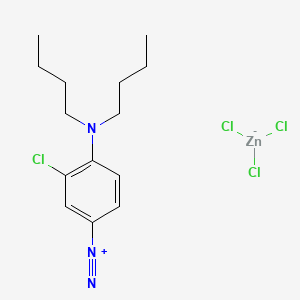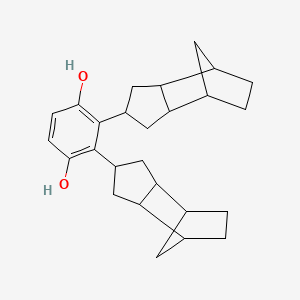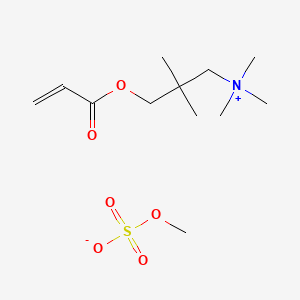
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and functional groups. The compound is characterized by the presence of a sulphonate group, a hydroxy group, and a butynyl group, which contribute to its diverse chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate typically involves the reaction of 2-butyne-1,4-diol with 1,2-oxathiolane 2,2-dioxide in the presence of sodium hydroxide . This reaction results in the formation of the desired compound through a series of steps that include the formation of intermediate products and their subsequent conversion to the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups replacing the sulphonate group.
Aplicaciones Científicas De Investigación
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Mecanismo De Acción
The mechanism of action of Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate involves its interaction with molecular targets through its functional groups. The hydroxy and sulphonate groups can form hydrogen bonds and ionic interactions with target molecules, while the butynyl group can participate in various chemical reactions. These interactions and reactions contribute to the compound’s effects in different applications .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2-hydroxy-3-((4-hydroxy-2-butynyl)oxy)propanesulphonate
- 2-Butyne-1,4-diol, reaction products with 1,2-oxathiolane 2,2-dioxide and sodium hydroxide
Uniqueness
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a unique balance of oxidation, reduction, and substitution capabilities, making it versatile for various applications .
Propiedades
Número CAS |
75032-91-6 |
|---|---|
Fórmula molecular |
C7H11NaO5S |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
sodium;3-(4-hydroxybut-2-ynoxy)propane-1-sulfonate |
InChI |
InChI=1S/C7H12O5S.Na/c8-4-1-2-5-12-6-3-7-13(9,10)11;/h8H,3-7H2,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
IGRGEBBXERSCPC-UHFFFAOYSA-M |
SMILES canónico |
C(COCC#CCO)CS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



